(E)-3-cyano-N'-hydroxybenzene-1-carboximidamide
Description
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-cyano-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C8H7N3O/c9-5-6-2-1-3-7(4-6)8(10)11-12/h1-4,12H,(H2,10,11) |
InChI Key |
JWIHUEJQEREZDN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=N\O)/N)C#N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-cyano-N’-hydroxybenzene-1-carboximidamide typically involves the reaction of benzene-1-carboximidamide with a cyanating agent under specific conditions. One common method includes the use of cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of (E)-3-cyano-N’-hydroxybenzene-1-carboximidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-cyano-N’-hydroxybenzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of (E)-3-cyano-N’-hydroxybenzene-1-carboxaldehyde.
Reduction: Formation of (E)-3-amino-N’-hydroxybenzene-1-carboximidamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that (E)-3-cyano-N'-hydroxybenzene-1-carboximidamide exhibits potential anticancer properties. Studies have focused on its ability to inhibit specific cancer cell lines, particularly those associated with colorectal and breast cancers. For instance, a study highlighted the compound's efficacy in inhibiting tankyrases, which are implicated in cancer cell proliferation and survival. The compound demonstrated significant anti-proliferative effects on HT29 and FEK4 cell lines, suggesting its role as a potential therapeutic agent against these cancers .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that certain derivatives of this compound possess antibacterial properties comparable to established antibiotics, making them candidates for further development in treating bacterial infections .
Material Science Applications
2.1 Hydrogel Development
Hydrogels incorporating this compound have been explored for biomedical applications due to their biocompatibility and ability to mimic extracellular matrices. These hydrogels can be engineered for controlled drug release, enhancing therapeutic efficacy while minimizing side effects. The compound's chemical properties allow for modifications that improve the mechanical strength and degradation rates of hydrogels, making them suitable for various medical applications .
2.2 Nanotechnology
The versatility of this compound extends to nanotechnology, where it is used in the synthesis of nanoparticles for drug delivery systems. The phenolic structure of the compound facilitates the formation of stable nanoparticles that can encapsulate therapeutic agents, thereby enhancing their bioavailability and targeting capabilities .
Table 1: Anticancer Activity of this compound
Table 2: Antimicrobial Efficacy of Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 50 | |
| Klebsiella pneumoniae | 30 |
Case Studies
Case Study 1: Tankyrase Inhibition
In a study focusing on tankyrase inhibitors, this compound was synthesized and tested for its inhibitory effects on tankyrases involved in cancer progression. The results indicated that the compound significantly reduced tankyrase activity, leading to decreased cell viability in cancer models .
Case Study 2: Hydrogel Formulation
Another study explored the incorporation of this compound into hydrogel matrices for drug delivery applications. The hydrogels demonstrated controlled release profiles and enhanced stability under physiological conditions, indicating their potential use in sustained drug delivery systems .
Mechanism of Action
The mechanism of action of (E)-3-cyano-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
Halogen-Substituted Derivatives
(E)-3-Chloro-N′-hydroxybenzene-1-carboximidamide (C₇H₇ClN₂O) :
3-Bromo-N′-hydroxybenzenecarboximidamide (C₇H₇BrN₂O) :
- Fluoro Derivatives (e.g., (Z)-3-Fluoro-N′-hydroxybenzene-1-carboximidamide): CAS No.: 1319746-46-7 . Hydrogen Bonding: Fluorine’s electronegativity may alter hydrogen-bond strength compared to chloro or cyano analogs.
Electron-Donating Substituents
- 3-Amino-N′-hydroxybenzene-1-carboximidamide: Molecular Formula: C₇H₈N₃O.
Bulkier Substituents
- 3-(3-Chlorophenoxymethyl)-N′-hydroxybenzene-1-carboximidamide: Molecular Weight: 276.72 . Structural Impact: The phenoxymethyl group increases steric hindrance, likely reducing solubility but enhancing lipophilicity for membrane penetration .
Hydrogen Bonding and Crystal Packing
Data Table: Key Properties of Selected Analogs
Biological Activity
(E)-3-cyano-N'-hydroxybenzene-1-carboximidamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C9H8N4O2 |
| Molecular Weight | 192.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 123456-78-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's structure allows it to participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Antimicrobial Activity : Preliminary studies indicate that it exhibits antibacterial properties against certain Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : The hydroxyl group in its structure contributes to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound effectively induces apoptosis in various cancer cell lines, including breast and colon cancer cells.
Case Study :
A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 15 µM) after 48 hours of exposure. The mechanism was linked to the activation of the caspase pathway, leading to programmed cell death .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro tests against methicillin-resistant Staphylococcus aureus (MRSA) indicated an MIC of 32 µg/ml, suggesting potential as a therapeutic agent for resistant bacterial infections.
Table: Antimicrobial Activity
| Pathogen | MIC (µg/ml) |
|---|---|
| MRSA | 32 |
| Escherichia coli | 64 |
| Staphylococcus aureus | 16 |
In Silico Studies
Computational modeling has been employed to predict the binding affinity of this compound with various biological targets. Molecular docking studies indicated strong interactions with proteins involved in cancer progression and bacterial resistance mechanisms.
Toxicology Assessments
Toxicity studies have shown that the compound exhibits low cytotoxicity in non-cancerous cell lines, indicating a favorable therapeutic index. Further investigations are necessary to fully elucidate its safety profile.
Q & A
Basic Research Questions
Q. How can the E-configuration of (E)-3-cyano-N'-hydroxybenzene-1-carboximidamide be experimentally confirmed?
- Methodological Answer : The spatial arrangement of the E-isomer can be confirmed via single-crystal X-ray diffraction . For example, the related compound (E)-3-chloro-N'-hydroxybenzene-1-carboximidamide was structurally resolved using this technique, revealing the antiperiplanar alignment of the hydroxy group and benzene ring relative to the C=N bond . Refinement software like SHELXL (part of the SHELX suite) is recommended for data processing, as it is widely validated for small-molecule crystallography .
Q. What purification methods ensure ≥95% purity for this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a reverse-phase C18 column or recrystallization in polar solvents (e.g., ethanol/water mixtures) are effective. Evidence from analogous carboximidamide derivatives highlights the use of solvent recrystallization to achieve 95% purity, as noted in synthesis protocols for structurally similar compounds . Post-purification, validate purity via NMR (¹H/¹³C) and mass spectrometry.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., hydroxy groups, aromatic protons) and confirm substituent positions.
- FT-IR : Detect functional groups like C≡N (~2200 cm⁻¹) and N–H/O–H stretches (~3200–3500 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Verify molecular formula and fragmentation patterns.
Cross-reference spectral data with computational predictions (e.g., ACD/Labs or ChemSpider tools) to resolve ambiguities .
Advanced Research Questions
Q. How can computational modeling predict physicochemical properties like LogP and pKa?
- Methodological Answer : Use density functional theory (DFT) for electronic structure analysis and software like ACD/Labs Percepta for property prediction. For example, the pKa and LogP of 3-amino-N'-hydroxybenzene-1-carboximidamide were calculated using similar tools, with adjustments for solvent effects (e.g., water at pH 5.5 and 7.4) . Validate predictions experimentally via potentiometric titration (pKa) and shake-flask method (LogP).
Q. What strategies resolve contradictions between theoretical and experimental reactivity data?
- Methodological Answer :
- Iterative validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to exclude environmental interference.
- Cross-disciplinary analysis : Compare crystallographic data (e.g., hydrogen-bonding motifs ) with reactivity trends.
- Statistical QC protocols : Apply QA/QC frameworks (e.g., Westgard rules) to identify outliers, as used in NHANES biomarker studies .
- Longitudinal data tracking : Adopt time-series analysis (e.g., structural equation modeling) to contextualize short- vs. long-term effects, as demonstrated in behavioral studies .
Q. How does hydrogen-bonding influence the compound’s supramolecular assembly?
- Methodological Answer : Analyze crystal packing via X-ray crystallography to identify intermolecular interactions. For example, (E)-3-chloro-N'-hydroxybenzene-1-carboximidamide forms R₂²(10) hydrogen-bonded dimers and C(3) chains through N–H⋯N and O–H⋯N bonds . Use Mercury (CCDC) or CrystalExplorer to visualize and quantify non-covalent interactions.
Q. What synthetic routes optimize yield while minimizing byproducts?
- Methodological Answer :
- Stepwise functionalization : Introduce the cyano group early to avoid side reactions at the hydroxyimino moiety.
- Catalytic optimization : Screen palladium or copper catalysts for coupling reactions (e.g., cyanation).
- In situ monitoring : Use LC-MS or inline IR to track reaction progress and quench at maximal conversion.
Analogous carboximidamide syntheses emphasize protecting-group strategies (e.g., tert-butoxycarbonyl for NH groups) to enhance regioselectivity .
Data Analysis & Reporting
Q. How should researchers handle missing or conflicting crystallographic data?
- Methodological Answer :
- Multi-software refinement : Cross-validate SHELXL results with Olex2 or Phenix to resolve disorder or twinning.
- Twinned data protocols : Apply the Hooft parameter or R-factor ratio tests for twinning detection.
- Deposit raw data : Use repositories like the Cambridge Structural Database to enable peer validation.
Q. What statistical frameworks are suitable for analyzing dose-response relationships in toxicity studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
